Home > Products > Screening Compounds P29034 > 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine
6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine -

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine

Catalog Number: EVT-13144627
CAS Number:
Molecular Formula: C11H9F2N3
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine is a chemical compound belonging to the class of bipyridines, which are characterized by the presence of two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential applications as a pharmacological agent, particularly as an inhibitor for various kinases involved in cellular signaling pathways.

Source and Classification

The compound is classified under the category of aromatic amines, specifically as a substituted bipyridine. It is identified by its unique structure featuring a difluoromethyl group attached to one of the pyridine rings. The compound's CAS number is 117519-09-2, and it has been associated with various biological activities, particularly in the context of drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine can be approached through several synthetic routes. A notable method involves the use of commercially available starting materials and several reaction steps that include protection and deprotection of functional groups, halogenation, and fluorination.

  1. Starting Material: The synthesis often begins with 4-methylpyridin-2-amine.
  2. Protection: The amino group is protected to prevent unwanted reactions during subsequent steps.
  3. Halogenation: A radical bromination step introduces bromine into the structure, although this step can yield low results (around 10% yield) and may require optimization.
  4. Fluorination: The introduction of the difluoromethyl group is achieved using reagents such as (diethylamino)sulfur trifluoride.
  5. Deprotection: Finally, the protective groups are removed to yield the target compound .
Molecular Structure Analysis

Structure and Data

The molecular formula for 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine is C7_{7}H6_{6}F2_{2}N2_{2} with a molecular weight of approximately 196.56 g/mol. The structure features:

  • Two Pyridine Rings: These contribute to the aromatic character and stability of the compound.
  • Difluoromethyl Group: This substituent enhances lipophilicity and may influence biological activity.
  • Amino Group: Positioned at the 5-position of one pyridine ring, this functional group is crucial for interaction with biological targets.

The InChI key for this compound is QAZZMFLLNSJCLW-UHFFFAOYSA-N, which provides a unique identifier for database searches .

Chemical Reactions Analysis

Reactions and Technical Details

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine can undergo various chemical reactions typical for amines and aromatic compounds:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, potentially introducing additional substituents at various positions on the rings.
  3. Coupling Reactions: This compound can be used in coupling reactions to form more complex structures relevant in drug development.

These reactions are vital for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles.

Mechanism of Action

Process and Data

The mechanism of action for 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine primarily involves its interaction with specific kinase targets within cellular signaling pathways.

  1. Kinase Inhibition: The compound has been identified as a potent inhibitor of adaptor protein-2 associated kinase 1 (AAK1), which plays a role in endocytosis and cellular signaling.
  2. Binding Affinity: The difluoromethyl group enhances binding interactions with the enzyme's active site, increasing potency.
  3. Biological Outcomes: Inhibition of AAK1 leads to downstream effects on cellular processes such as proliferation and apoptosis, making this compound a candidate for therapeutic applications in diseases where these pathways are dysregulated .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine include:

  • Boiling Point: Not readily available in literature but expected to be high due to its aromatic nature.
  • Solubility: Likely soluble in organic solvents due to its non-polar difluoromethyl group.
  • Molar Refractivity: Approximately 38.65 mL·mol⁻¹ indicates moderate polarizability.

Chemical properties include:

  • Hydrogen Bonding: The amino group acts as a hydrogen bond donor while the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors.
  • Reactivity: Exhibits typical reactivity patterns of aromatic amines including electrophilic substitutions and nucleophilic attacks on activated centers .
Applications

Scientific Uses

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine has several applications in scientific research:

  1. Drug Development: As a kinase inhibitor, it serves as a lead compound in developing therapeutics targeting AAK1-related pathways.
  2. Biochemical Studies: Used in studies exploring cellular signaling mechanisms, particularly those involving endocytosis.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules with potential pharmacological activities.
Target Identification & Biological Rationale

Role of Adaptor Protein-2-Associated Kinase 1 (AAK1) in Neuropathic Pain Pathways

AAK1 is a serine/threonine kinase within the Numb-associated kinase (NAK) family, ubiquitously expressed in the central nervous system (CNS). Its primary function involves regulating clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the adaptor protein complex-2 (AP-2) at Thr156. This phosphorylation event enhances the binding affinity of AP-2 to tyrosine-based sorting motifs on transmembrane cargo receptors, thereby facilitating vesicle formation and receptor internalization [1] [3]. In the context of neuropathic pain, AAK1 activity modulates the endocytosis of key neurotransmitter receptors—such as GABAA receptors and adrenergic receptors—thereby influencing neuronal excitability and pain signal transmission [4] [8]. Genetic knockout studies demonstrate that AAK1-/- mice exhibit reduced pain sensitivity, specifically through preserved surface expression of inhibitory receptors that dampen nociceptive signaling [6].

AAK1-Dependent Pathways in Pain Modulation

  • GABAergic Signaling: AAK1 inhibition prevents internalization of GABAA receptors, enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability in spinal cord circuits [8].
  • Adrenergic Signaling: AAK1 inhibitors require functional α2-adrenergic receptors to exert antinociceptive effects, as demonstrated by blockade studies with α2 antagonists [6].
  • Synaptic Vesicle Recycling: AAK1 enriches synaptosomal compartments and regulates synaptic vesicle recycling, impacting neurotransmitter release dynamics in pain pathways [5].

Table 1: Biological Functions of AAK1 in Pain Pathways

FunctionMechanismPain Relevance
AP-2 μ2 PhosphorylationEnhances cargo-receptor binding for CMEModulates receptor availability (e.g., GABAA, α2-adrenergic)
LRP6 EndocytosisTerminates WNT/β-catenin signaling via clathrin-coated pitsLimits pro-nociceptive gene expression
ErbB4 TraffickingRegulates Neuregulin-1/ErbB4 membrane retentionImpacts neuropathic pain and schizophrenia phenotypes

Validation of AAK1 as a Therapeutic Target in Preclinical Models of Chronic Pain

Preclinical validation of AAK1 inhibition emerged from large-scale phenotypic screens of 3,097 mouse knockout lines. AAK1-/- mice displayed normal acute pain responses but significantly attenuated persistent pain in Phase II formalin tests and failed to develop tactile allodynia after spinal nerve ligation (SNL) [6]. Small-molecule AAK1 inhibitors, including the bi(hetero)aryl ether derivative BMS-986176/LX-9211 (structurally related to 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine), replicated these effects:

  • Formalin Test: Orally administered LX9211 reduced late-phase pain behaviors by >50% in mice [6].
  • Neuropathic Pain Models: LX9211 reversed established allodynia in rat chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy models, with efficacy correlating with CNS exposure (brain/plasma ratio = 20) [2] [6].
  • Electrophysiological Correlates: AAK1 inhibitors suppressed windup phenomena (repetitive neuronal firing) and spontaneous hyperexcitability in spinal dorsal horn neurons post-CCI [6]. Critically, intrathecal administration of non-brain-penetrant AAK1 inhibitors confirmed the spinal cord as the primary site of antinociceptive action [6] [10].

Table 2: Efficacy of AAK1 Inhibitors in Preclinical Pain Models

ModelInterventionKey OutcomeReference
Mouse Formalin TestAAK1-/- KO↓ Phase II pain behaviors (p < 0.01) [6]
Rat Spinal Nerve LigationLX9211 (oral)Reversed tactile allodynia; ED50 = 10 mg/kg [6]
Rat Diabetic NeuropathyLX9211 (oral)Normalized mechanical hypersensitivity [6]
Rat CCI + ElectrophysiologyLP-935509 (i.t.)↓ Spontaneous spinal neuronal activity (p < 0.001) [6]

Mechanistic Link Between AAK1 Inhibition and Modulation of Clathrin-Mediated Endocytosis

AAK1’s role in CME extends beyond generic vesicle formation to precise regulation of pain-relevant receptors through two interconnected mechanisms:

Receptor Trafficking Dynamics

Inhibition of AAK1 kinase activity blocks phosphorylation of AP-2M1 (Thr156), reducing its affinity for endocytic cargo motifs. This preserves membrane residency of:

  • GABAA receptors: Enhancing inhibitory tone in spinal cord circuits [4].
  • α2-Adrenergic receptors: Enabling endogenous norepinephrine-mediated analgesia [6].
  • LRP6 (WNT co-receptor): AAK1 phosphorylates AP-2M1 to promote LRP6 endocytosis, terminating WNT/β-catenin signaling. AAK1 inhibition thus prolongs WNT-driven transcription of antinociceptive genes [3]. Cryo-EM studies confirm AAK1’s structural integration within clathrin-coated pits, where it stabilizes AP-2/clathrin interactions during vesicle maturation [7].

WNT Signaling Feedback Loop

WNT ligand binding induces a delayed (8–10 hr) AAK1-dependent phosphorylation of AP-2M1, forming a negative feedback loop to limit signal duration. Consequently, AAK1 inhibitors enhance β-catenin stabilization and transcriptional activity, as demonstrated by TOPFlash reporter assays [3]:

WNT3A Ligand → LRP6/FZD Activation → Signalosome Formation → ↑ PIP₂/Clathrin Recruitment  ↓  (8–10 hr delay) → AAK1 Activation → AP-2M1 Phosphorylation → LRP6 Endocytosis → Signal Termination  

This mechanism positions AAK1 as a temporal regulator of WNT-mediated plasticity in pain pathways.

Table 3: Molecular Interactions of AAK1 in Clathrin-Mediated Endocytosis

TargetInteraction with AAK1Functional Outcome
AP-2M1 (Thr156)Direct phosphorylationActivates AP-2 for cargo binding; enhances CME efficiency
Clathrin Heavy ChainBinds AAK1 kinase domainStimulates AAK1 enzymatic activity
LRP6AAK1-dependent endocytosis via AP-2/clathrin coatsLimits duration of WNT/β-catenin signaling
ErbB4AAK1 silencing increases membrane retentionPotentiates Neuregulin-1-induced neurite outgrowth

Properties

Product Name

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine

IUPAC Name

2-(difluoromethyl)-6-pyridin-4-ylpyridin-3-amine

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C11H9F2N3/c12-11(13)10-8(14)1-2-9(16-10)7-3-5-15-6-4-7/h1-6,11H,14H2

InChI Key

HXYQFMGTFANJRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C(F)F)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.